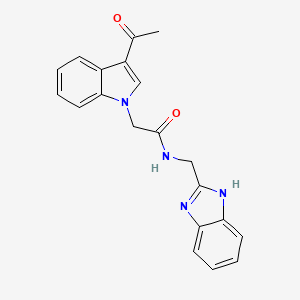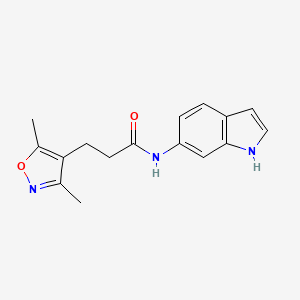
1H-Benzimidazole-6-sulfonic acid, 2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole-6-sulfonic acid, 2-methyl-: . It belongs to the class of benzimidazole derivatives and contains a sulfonic acid group.
Preparation Methods
a. Synthetic Routes: The synthesis of 2-Methylbenzimidazole involves the oxidation of 1H-benzimidazole-2-thiol using hydrogen peroxide (H₂O₂) in the presence of potassium hydroxide (KOH) . The reaction proceeds as follows:
1H-benzimidazole-2-thiol+H₂O₂+KOH→2-Methylbenzimidazole
b. Industrial Production: While the industrial production methods may vary, the laboratory synthesis provides a basis for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Methylbenzimidazole can undergo various chemical reactions, including:
Oxidation: It can be oxidized under appropriate conditions.
Substitution: The sulfonic acid group allows for substitution reactions.
Other Transformations: Depending on the reaction conditions, it may participate in other transformations.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or peracids.
Substitution: Various electrophiles (e.g., halogens, acyl chlorides).
Other Reactions: Acidic or basic conditions, as needed.
Major Products: The major products formed during these reactions include derivatives of 2-Methylbenzimidazole with modified functional groups.
Scientific Research Applications
2-Methylbenzimidazole finds applications in several scientific fields:
Chemistry: As a building block for more complex molecules.
Biology: It may serve as a ligand in coordination chemistry or enzyme inhibitors.
Medicine: Potential pharmaceutical applications due to its structural features.
Industry: Used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The exact mechanism by which 2-Methylbenzimidazole exerts its effects depends on its specific application. It may interact with molecular targets or participate in biochemical pathways relevant to its function.
Comparison with Similar Compounds
2-Methylbenzimidazole can be compared with other benzimidazole derivatives, emphasizing its unique properties. Some similar compounds include:
1H-Benzimidazole: The parent compound without the methyl group.
1H-Benzimidazole-2-sulfonic acid, 6-methyl-: A related compound with a different sulfonic acid position.
Properties
CAS No. |
27503-79-3 |
|---|---|
Molecular Formula |
C8H8N2O3S |
Molecular Weight |
212.23 g/mol |
IUPAC Name |
2-methyl-3H-benzimidazole-5-sulfonic acid |
InChI |
InChI=1S/C8H8N2O3S/c1-5-9-7-3-2-6(14(11,12)13)4-8(7)10-5/h2-4H,1H3,(H,9,10)(H,11,12,13) |
InChI Key |
SKHIUCCKYNPWLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3,4-diethoxyphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-4-(thiophene-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B12157179.png)

![[3-(1,1-dioxidotetrahydrothiophen-3-yl)-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl](4-methoxyphenyl)methanone](/img/structure/B12157192.png)
![13-(4-Chlorophenyl)-8-(4-ethylpiperazin-1-yl)-15-thia-9,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one](/img/structure/B12157196.png)
![(5Z)-3-(3-methylphenyl)-5-[4-(octyloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12157198.png)
![N-(2-methoxyethyl)-2-({(2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetamide](/img/structure/B12157204.png)
![3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(1H-imidazol-1-yl)propyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12157212.png)

![(2Z)-2-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-6-(3,4-dimethoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12157216.png)
![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(dimethylamino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12157221.png)

![13-(3,4-Dimethylphenyl)-8-(phenylsulfanyl)-15-thia-9,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one](/img/structure/B12157244.png)


